molecular formula C7H4N2O3S B1437427 4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylic acid CAS No. 1527518-33-7

4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylic acid

Cat. No. B1437427
M. Wt: 196.19 g/mol
InChI Key: NEKNKGJIFDPCPB-UHFFFAOYSA-N
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Description

4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylic acid is a chemical compound with the molecular formula C7H4N2O3S . It has a molecular weight of 196.19 . The compound is typically stored in a dry room at normal temperature .


Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidines, which are key structural fragments of antiviral agents, can be achieved through the Dimroth rearrangement . This process involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . The rearrangement is catalyzed by acids, bases, and is accelerated by heat or light .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H4N2O3S/c10-6-5-4 (8-2-9-6)3 (1-13-5)7 (11)12/h1-2H, (H,11,12) (H,8,9,10) . This code provides a unique identifier for the compound, allowing for easy reference in chemical databases.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound is sealed and stored in a dry room at normal temperature .

Scientific Research Applications

Synthesis and Antifungal Activities

4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine derivatives have been synthesized through various chemical processes. These compounds have demonstrated significant antifungal activities against Piricularia oryzae and have shown preventive effects on Rice blast, Sheath blight, and Cucumber powdery mildew in pot tests (Konno et al., 1989).

Development of Novel Pyrimidines and Benzimidazoles

Research has involved synthesizing novel pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and related compounds. These novel compounds have potential applications in creating fused polyheterocyclic systems, offering new avenues in medicinal chemistry and drug discovery (Bakhite et al., 2005).

Synthesis of Thieno[3,4-d]pyrimidines

The synthesis of 2,3-Polymethylene-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine derivatives has been achieved. These derivatives provide a pathway for the creation of pyrrolo-, pyrido-, and azepino[1,2-a]pyrimidine derivatives, which are valuable in the development of new chemical entities (Shvedov et al., 1975).

Quantum Chemical Studies

Quantum chemical calculations have been performed on substituted 2-oxo(thioxo)thieno[2,3-d]pyrimidin-4-ones. This research contributes to understanding the electronic structure, reactivity, and potential applications of these compounds in various chemical reactions (Mamarahmonov et al., 2014).

Antimicrobial Activity

Studies on 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides have revealed notable antimicrobial activities. These findings are crucial for the development of new antimicrobial agents (Kolisnyk et al., 2015).

Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors

Research has been conducted on 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates as potential inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), indicating their potential in cancer treatment (Gangjee et al., 2008).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The hazard statements associated with this compound are H302-H315-H319-H335 .

properties

IUPAC Name

4-oxo-3H-thieno[3,2-d]pyrimidine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O3S/c10-6-5-4(8-2-9-6)3(1-13-5)7(11)12/h1-2H,(H,11,12)(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEKNKGJIFDPCPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(S1)C(=O)NC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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